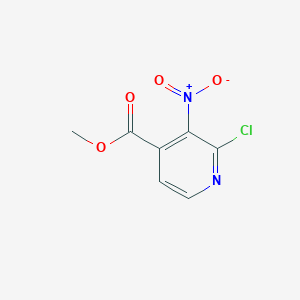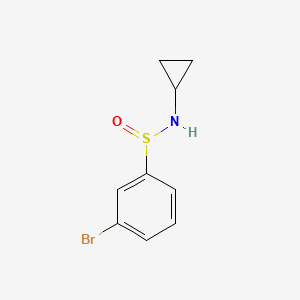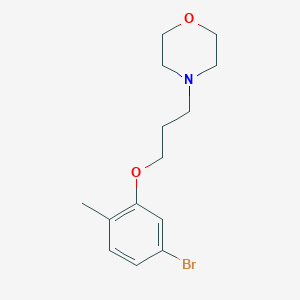![molecular formula C8H10ClN B1381351 ビシクロ[4.2.0]オクタ-1,3,5-トリエン-3-アミン塩酸塩 CAS No. 1810070-03-1](/img/structure/B1381351.png)
ビシクロ[4.2.0]オクタ-1,3,5-トリエン-3-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[420]octa-1,3,5-trien-3-amine hydrochloride is a chemical compound with a unique bicyclic structure It is a derivative of bicyclo[420]octa-1,3,5-triene, which is known for its stability and reactivity
科学的研究の応用
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of advanced materials, such as high-density multilayer interconnect structures in electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of bicyclo[4.2.0]octa-1,3,5-triene, which can be synthesized from benzocyclobutene through a series of reactions including bromination and subsequent cyclization . The amine group is then introduced through nucleophilic substitution reactions, followed by the formation of the hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts .
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-3-one, while substitution reactions can produce a variety of substituted bicyclo[4.2.0]octa-1,3,5-trien-3-amines .
作用機序
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride.
Benzocyclobutane: Another related compound with similar structural features.
1,2-Dihydrobenzocyclobutene: Shares the bicyclic structure but differs in the degree of hydrogenation.
Uniqueness
Bicyclo[420]octa-1,3,5-trien-3-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h3-5H,1-2,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAGIGSYLCNAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-03-1 |
Source


|
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381277.png)






![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride](/img/structure/B1381285.png)



![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)
